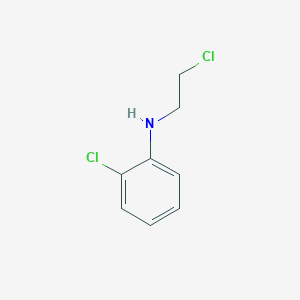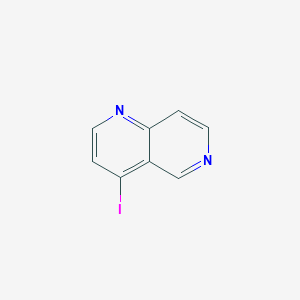
4-Iodo-1,6-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are nitrogen-containing heterocycles that are structurally similar to naphthalene but with nitrogen atoms replacing some of the carbon atoms in the ring system. The presence of iodine at the 4-position of the 1,6-naphthyridine ring imparts unique chemical properties to the compound, making it valuable in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1,6-naphthyridine typically involves halogenation reactions. One common method is the iodination of 1,6-naphthyridine using iodine and an oxidizing agent such as potassium iodate (KIO3) or sodium hypochlorite (NaOCl). The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures to facilitate the substitution of the hydrogen atom at the 4-position with an iodine atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications in pharmaceuticals and materials science .
化学反応の分析
Types of Reactions
4-Iodo-1,6-naphthyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be replaced with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.
Oxidation and Reduction Reactions: The naphthyridine ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alkyl or aryl halides, Grignard reagents, and organolithium compounds are commonly used.
Cross-Coupling Reactions: Palladium or nickel catalysts are often employed in these reactions, with bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science .
科学的研究の応用
4-Iodo-1,6-naphthyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Iodo-1,6-naphthyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of various biochemical pathways. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
1,5-Naphthyridine: Another isomer of naphthyridine with nitrogen atoms at the 1 and 5 positions.
1,8-Naphthyridine: This isomer has nitrogen atoms at the 1 and 8 positions and is known for its use in the synthesis of pharmaceuticals and coordination compounds.
4-Chloro-1,6-naphthyridine: Similar to 4-Iodo-1,6-naphthyridine but with a chlorine atom instead of iodine.
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials .
特性
分子式 |
C8H5IN2 |
|---|---|
分子量 |
256.04 g/mol |
IUPAC名 |
4-iodo-1,6-naphthyridine |
InChI |
InChI=1S/C8H5IN2/c9-7-1-4-11-8-2-3-10-5-6(7)8/h1-5H |
InChIキー |
NHUOVSNJHQJIGL-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C=CN=CC2=C1I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-ol](/img/structure/B13343761.png)
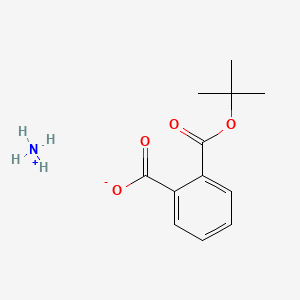
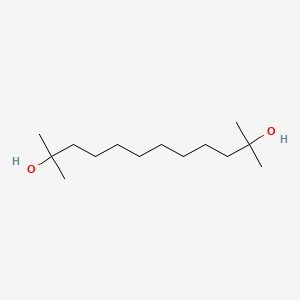
![N-{4-[(1R)-1-Hydroxyethyl]phenyl}methanesulfonamide](/img/structure/B13343773.png)
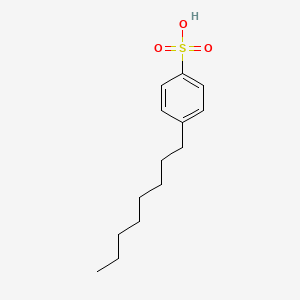
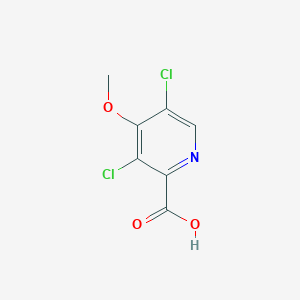

![(S)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13343796.png)
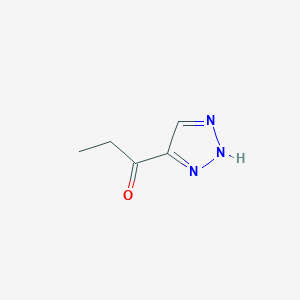
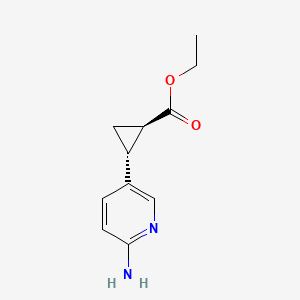
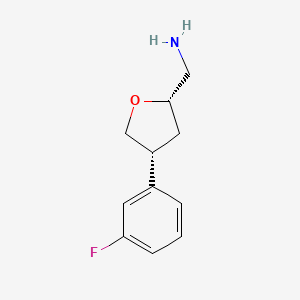

![3,5-Dichloro-N-((3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl)methyl)benzamide](/img/structure/B13343829.png)
